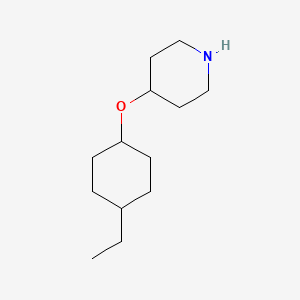![molecular formula C9H14ClN3O2 B15302579 2,6,8-Triazadispiro[3.0.4^{5}.3^{4}]dodecane-7,9-dionehydrochloride](/img/structure/B15302579.png)
2,6,8-Triazadispiro[3.0.4^{5}.3^{4}]dodecane-7,9-dionehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,8-Triazadispiro[3.0.4{5}.3This compound is characterized by its triazadispiro structure, which includes multiple nitrogen atoms and spiro-linked rings, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Triazadispiro[3.0.4{5}.3{4}]dodecane-7,9-dionehydrochloride typically involves multi-step organic reactionsCommon reaction conditions include controlled temperatures, specific pH levels, and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated synthesis machines and high-throughput screening can optimize the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,8-Triazadispiro[3.0.4{5}.3{4}]dodecane-7,9-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Applications De Recherche Scientifique
2,6,8-Triazadispiro[3.0.4{5}.3{4}]dodecane-7,9-dionehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6,8-Triazadispiro[3.0.4{5}.3{4}]dodecane-7,9-dionehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,10-Dinitro-2,6,8,12-Tetraoxa-4,10-Diazatetracyclo[5.5.0.0{5,9}.0{3,11}]Dodecane
- 2,5,5,8a-Tetramethyl-2,3,5,6,8,8a-hexahydro-7H-chromen-7-one
Uniqueness
Compared to similar compounds, 2,6,8-Triazadispiro[3.0.4{5}.3{4}]dodecane-7,9-dionehydrochloride stands out due to its unique triazadispiro structure, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C9H14ClN3O2 |
|---|---|
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
2,6,8-triazadispiro[3.0.45.34]dodecane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-6-9(12-7(14)11-6)3-1-2-8(9)4-10-5-8;/h10H,1-5H2,(H2,11,12,13,14);1H |
Clé InChI |
HLKWAYZNNSDJII-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CNC2)C3(C1)C(=O)NC(=O)N3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B15302504.png)




![1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)

![4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B15302570.png)


![sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B15302591.png)



